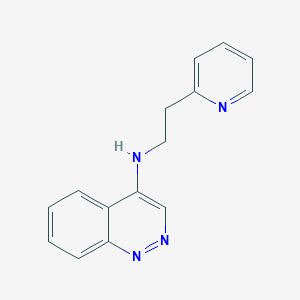

N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine

Description

N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine (CAS: 143705-45-7) is a cinnoline derivative featuring a pyridin-2-yl ethylamine side chain. Cinnolines are nitrogen-containing heterocycles with a bicyclic structure (benzene fused to a pyridazine ring), which confer unique electronic and steric properties.

The pyridin-2-yl ethyl group enhances solubility in polar solvents and may influence binding interactions in biological systems. Its structural hybridity—combining cinnoline’s aromaticity with pyridine’s basicity—makes it a candidate for studying enzyme inhibition or fluorescence-based probes.

Properties

CAS No. |

143705-45-7 |

|---|---|

Molecular Formula |

C15H14N4 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

N-(2-pyridin-2-ylethyl)cinnolin-4-amine |

InChI |

InChI=1S/C15H14N4/c1-2-7-14-13(6-1)15(11-18-19-14)17-10-8-12-5-3-4-9-16-12/h1-7,9,11H,8,10H2,(H,17,19) |

InChI Key |

OKSUQOVPRCRPNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)NCCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with cinnoline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is known for its efficiency and selectivity .

Industrial Production Methods

Industrial production of N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Pharmacological Activities

Cinnoline derivatives, including N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine, have shown a broad spectrum of pharmacological activities:

- Antibacterial Activity : Cinnoline derivatives have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds typically range from 12.5 to 50 μg/mL, with certain derivatives exhibiting significant antibacterial effects compared to standard treatments .

- Antifungal Activity : These compounds also demonstrate antifungal properties against fungi like Candida albicans and Aspergillus niger. The observed MIC values are similar to those seen in antibacterial testing, indicating a potential dual action against both bacterial and fungal pathogens .

- Anti-inflammatory Effects : N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine has been associated with anti-inflammatory activity. Some studies suggest that derivatives with electron-donating groups exhibit higher anti-inflammatory effects due to enhanced interaction with cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Structure-Activity Relationships

The effectiveness of N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine and its derivatives is influenced by their structural features:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anti-inflammatory activity |

| Halogen substitutions | Enhanced antibacterial potency |

| Methylene spacer | Improved anti-inflammatory activity |

Research indicates that modifications to the cinnoline core can significantly alter the biological activity of these compounds. For instance, halogenated derivatives often exhibit superior antibacterial effects compared to their non-halogenated counterparts .

Case Studies and Research Findings

Several studies have documented the efficacy of cinnoline derivatives in various applications:

- Antibacterial Efficacy : A study highlighted the synthesis of several cinnoline-based compounds that were evaluated for their antibacterial properties against E. coli and S. aureus, showing promising results with certain halogenated derivatives achieving MIC values lower than standard antibiotics .

- Anti-inflammatory Studies : Research has demonstrated that specific cinnoline derivatives exhibit strong binding profiles with cyclooxygenase enzymes, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- In Vivo Models : Animal studies have indicated that some cinnoline derivatives not only reduce inflammation but also demonstrate favorable metabolic stability, making them viable candidates for further development in therapeutic applications .

Mechanism of Action

The mechanism by which N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Cinnoline-4-amine Derivatives

4-Azidocinnoline and cinnoline-4-amine () are fluorogenic analogs. The azide group in 4-azidocinnoline enables bioorthogonal click chemistry, while the amine form exhibits fluorescence quantum yields (QY) sensitive to environmental polarity. Compared to the target compound, these derivatives lack the pyridin-2-yl ethyl substituent, resulting in lower lipophilicity and distinct photophysical behavior. For example, cinnoline-4-amine’s fluorescence is quenched in aqueous media, whereas N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine may show enhanced stability due to its extended conjugation and basic side chain .

Pyrimidin-amine Derivatives

- 4-Chloro-N-piperidin-4-ylpyrimidin-2-amine hydrochloride (CAS: 1185310-78-4, ): The chloro and piperidine groups increase electrophilicity and basicity, respectively.

- 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine (CAS: 1249724-83-1, ): The methylthio group enhances lipophilicity (logP), making it more membrane-permeable than the target compound. However, the absence of a fused bicyclic system may limit its interaction with planar binding pockets .

Piperidine and Pyridine Hybrids

- N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine (CAS: 1425045-81-3, ): The allyl and piperidine groups introduce steric bulk and conformational flexibility. This contrasts with the rigid cinnoline-pyridinylethyl architecture of the target compound, which may favor selective binding to flat enzyme active sites .

- N-[2-(dimethylamino)ethyl]pyridin-2-amine (): The dimethylamino group increases basicity (pKa ~9–10) compared to the target’s primary amine. This difference could affect protonation states under physiological conditions, altering solubility and target affinity .

Heterocyclic Substitutions

- N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine (CAS: 359878-82-3, ): Replacing pyridine with thiophene reduces basicity and introduces sulfur-mediated interactions (e.g., van der Waals forces). The target compound’s pyridine moiety, however, may engage in stronger π-π stacking or metal coordination .

- The target’s cinnoline core lacks such strain, favoring stability over kinetic reactivity .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility vs. Rigidity: The cinnoline core in the target compound provides rigidity, favoring interactions with planar biological targets, while piperidine/thiophene analogs exhibit flexibility for diverse binding modes.

- Electronic Effects: Pyridine and dimethylamino groups enhance basicity and solubility, whereas chloro/methylthio substituents increase electrophilicity and lipophilicity.

- Functional Group Diversity : Azide and cyclopropyl groups enable unique reactivity (e.g., bioorthogonal chemistry or strain-driven reactions), absent in the target compound.

Limitations : Direct pharmacological data for the target compound are sparse in the provided evidence. Further studies on its fluorescence quantum yield, enzymatic inhibition, and ADMET profiles are needed to validate theoretical comparisons.

Biological Activity

N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine is a compound that belongs to the cinnoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Cinnoline Derivatives

Cinnoline derivatives, including N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine, exhibit a wide range of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor effects. These activities are attributed to the unique structural features of the cinnoline scaffold, which allows for various substitutions that can enhance biological activity .

1. Antibacterial Activity

Cinnoline derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents have demonstrated enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies indicate that N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine may possess similar antibacterial efficacy due to its structural characteristics .

| Compound | Target Bacteria | Activity |

|---|---|---|

| N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine | E. coli, S. aureus | Significant |

| Cinnoline Derivative A | Bacillus subtilis | Moderate |

| Cinnoline Derivative B | Pseudomonas aeruginosa | Strong |

2. Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine is supported by studies indicating that cinnoline derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's ability to modulate inflammatory mediators positions it as a candidate for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

3. Antitumor Activity

Research has suggested that certain cinnoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation. Preliminary studies indicate that N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine may also demonstrate these antitumor properties, warranting further investigation into its efficacy against specific cancer types .

The biological activities of N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and bacterial metabolism.

- Cellular Uptake : Its structural features facilitate cellular uptake, enhancing its bioavailability and therapeutic potential.

- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial activity of various cinnoline derivatives found that N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine exhibited significant inhibition against both E. coli and S. aureus, comparable to standard antibiotics like norfloxacin .

Case Study 2: Anti-inflammatory Properties

In an experimental model assessing anti-inflammatory activity through COX inhibition, N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine demonstrated a strong binding affinity to COX enzymes, suggesting potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the recommended synthetic routes for N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling cinnolin-4-amine derivatives with pyridin-2-yl ethyl groups via nucleophilic substitution or reductive amination. For example:

- Step 1: Prepare cinnolin-4-amine via cyclization of o-nitrobenzaldehyde derivatives under reducing conditions (e.g., Fe/HCl).

- Step 2: React with 2-(pyridin-2-yl)ethyl bromide or a similar electrophile in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

- Optimization: Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for higher selectivity. Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and connectivity. For example, pyridin-2-yl protons typically appear as doublets near δ 8.5–7.5 ppm .

- X-ray Crystallography: Employ SHELX software for structure refinement. Crystallize the compound in methanol/ethyl acetate mixtures, and collect data at 100 K using Mo-Kα radiation. Validate bond lengths and angles against DFT calculations .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).

Q. What safety precautions are necessary when handling N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Disposal: Segregate organic waste in labeled containers for incineration. Avoid aqueous disposal due to potential toxicity .

- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or XRD data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental XRD bond lengths (e.g., C–N bonds: ~1.34 Å) with DFT-optimized geometries. Use SHELXL’s TWIN and BASF commands to refine twinned crystals .

- Dynamic NMR: For tautomeric or conformational ambiguities, perform variable-temperature NMR (e.g., –40°C to 80°C) to observe exchange broadening .

- Supplementary Techniques: Use IR spectroscopy to confirm functional groups (e.g., NH stretching near 3300 cm⁻¹) and mass spectrometry for fragmentation patterns .

Q. What strategies are effective in optimizing yield and purity during multi-step synthesis?

Methodological Answer:

- Intermediate Purification: Isolate intermediates via recrystallization (e.g., ethanol/water) to remove unreacted starting materials.

- Catalyst Screening: Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems for coupling steps to reduce byproducts .

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Adjust mobile phase pH with 0.1% TFA for better resolution .

Q. How does N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine interact with transition metals, and what implications does this have for its application in coordination chemistry?

Methodological Answer:

- Coordination Studies: The pyridin-2-yl group acts as a bidentate ligand. React with Co(II) or Cu(II) salts in methanol to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks near –0.5 V vs. Ag/AgCl) .

- Structural Insights: X-ray studies reveal octahedral geometry with metal centers bound to pyridyl N and cinnolin NH groups. Such complexes show potential as catalysts in oxidation reactions .

- Applications: Explore photocatalytic activity (e.g., H₂ evolution) by doping metal complexes onto TiO₂ nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.